molecular formula C15H20N2O4 B2577794 3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid CAS No. 1047219-99-7

3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid

Cat. No.: B2577794
CAS No.: 1047219-99-7
M. Wt: 292.335
InChI Key: KWWLFSQDLHTEIR-UHFFFAOYSA-N
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Description

3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid is a chemical compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Substitution with Benzo[d][1,3]dioxole: The piperazine intermediate is then reacted with a benzo[d][1,3]dioxole derivative under suitable conditions to introduce the benzo[d][1,3]dioxole moiety.

    Introduction of the Propanoic Acid Group: Finally, the propanoic acid group is introduced through a suitable reaction, such as alkylation or acylation, to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzo[d][1,3]dioxole moiety may play a role in binding to these targets, while the piperazine ring and propanoic acid group contribute to the overall activity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piribedil: A dopamine receptor agonist with a similar piperazine structure.

    Trivastal: Another compound with a benzo[d][1,3]dioxole moiety used in the treatment of Parkinson’s disease.

Uniqueness

3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-15(19)3-4-16-5-7-17(8-6-16)10-12-1-2-13-14(9-12)21-11-20-13/h1-2,9H,3-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWLFSQDLHTEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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